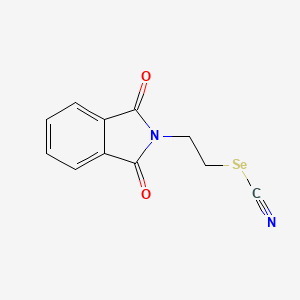

2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate

説明

2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate is an organoselenium compound featuring a phthalimide (1,3-dioxoisoindol) core linked via an ethyl chain to a selenocyanate (-SeCN) group. The compound has garnered attention for its multitarget biological activities, including antiproliferative, antileishmanial, and antibacterial effects, as demonstrated in preclinical studies .

Key structural attributes:

- Selenocyanate group: Imparts redox activity and chemopreventive properties via selenium-mediated pathways .

特性

CAS番号 |

32449-49-3 |

|---|---|

分子式 |

C11H8N2O2Se |

分子量 |

279.16 g/mol |

IUPAC名 |

2-(1,3-dioxoisoindol-2-yl)ethyl selenocyanate |

InChI |

InChI=1S/C11H8N2O2Se/c12-7-16-6-5-13-10(14)8-3-1-2-4-9(8)11(13)15/h1-4H,5-6H2 |

InChIキー |

UJUAYZXXNLITJJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC[Se]C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate typically involves the reaction of isoindoline-1,3-dione derivatives with selenocyanate reagents. One common method includes the reaction of 2-(1,3-dioxoisoindol-2-yl)ethylamine with potassium selenocyanate in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate undergoes various chemical reactions, including:

Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.

Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide derivatives.

Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

科学的研究の応用

2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds.

Biology: The compound has been studied for its potential antioxidant properties and its ability to modulate biological pathways.

Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry: It is used in the development of novel materials with unique electronic and optical properties.

作用機序

The mechanism of action of 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate involves its interaction with cellular components. The selenocyanate group can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells by activating various signaling pathways, including the mitochondrial pathway . Additionally, the compound can interact with thiol groups in proteins, affecting their function and leading to cellular responses .

類似化合物との比較

Structural and Functional Analogues

The compound is compared to structurally related selenocyanates and phthalimide derivatives (Table 1):

Table 1: Structural Comparison of Key Compounds

Anticancer Activity :

- 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate: Exhibits cytotoxicity against HT-29 (colon) and H1299 (lung) cancer cell lines with IC₅₀ values <12 µM. Selectivity indices (SI) >10 in non-malignant cells suggest favorable safety .

- BSC and p-XSC: p-XSC reduced mammary tumor incidence by 77% in Sprague-Dawley rats, with inhibition of DNA adduct formation .

Antileishmanial Activity :

Antibacterial and Antioxidant Properties :

Mechanistic Insights

- PI3K/Akt Pathway Inhibition: Shared with isatin-based selenocyanates, but the phthalimide moiety may enhance DNA intercalation or protein binding .

- Redox Modulation: Selenocyanate releases selenium metabolites (e.g., selenols) that scavenge reactive oxygen species (ROS), a feature less pronounced in non-selenium analogs .

生物活性

2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate is a compound characterized by its unique structure and potential biological activities. With the molecular formula , this compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.23 g/mol |

| IUPAC Name | 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate |

| CAS Number | 32449-49-3 |

The biological activity of 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate is primarily attributed to its selenium content. Selenium compounds are known for their antioxidant properties, which play a crucial role in reducing oxidative stress within cells. This compound may exert its effects through:

- Antioxidant Activity : Neutralizing free radicals and reducing oxidative damage.

- Enzyme Modulation : Influencing the activity of various enzymes involved in metabolic processes.

- Gene Expression Regulation : Affecting the expression of genes related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

- Anticancer Properties : Research has indicated that selenium-containing compounds can exhibit anticancer effects. A study demonstrated that selenium compounds could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .

- Oxidative Stress Reduction : In clinical trials comparing different forms of selenium, it was found that selenium-enriched compounds significantly reduced biomarkers of oxidative stress, suggesting a protective role against conditions such as prostate cancer .

- Neuroprotective Effects : Another study highlighted the neuroprotective potential of selenium compounds, where they were shown to mitigate neurodegenerative processes by reducing oxidative stress markers in neuronal cells .

Comparative Analysis with Other Selenium Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Selenomethionine | Moderate antioxidant | Direct scavenging of free radicals |

| Selenium-enriched Yeast | High antioxidant | Enhanced bioavailability and metabolism |

| 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate | Potentially high anticancer activity | Modulation of apoptosis and oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。